molecular formula C31H22N4 B5050088 2-(3,5-Diphenylpyrazol-1-yl)-4,6-diphenylpyrimidine CAS No. 416879-44-2

2-(3,5-Diphenylpyrazol-1-yl)-4,6-diphenylpyrimidine

Cat. No.: B5050088
CAS No.: 416879-44-2
M. Wt: 450.5 g/mol
InChI Key: ZNDHYAMRQDODDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Diphenylpyrazol-1-yl)-4,6-diphenylpyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Scientific Research Applications

2-(3,5-Diphenylpyrazol-1-yl)-4,6-diphenylpyrimidine has several scientific research applications, including:

Safety and Hazards

The safety information for “2-(3,5-Diphenyl-1H-pyrazol-1-yl)acetic acid” includes GHS07 pictograms, a signal word of “Warning”, and hazard statements H315-H319-H335 . Precautionary statements include P261-P280-P305+P351+P338-P304+P340-P405-P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Diphenylpyrazol-1-yl)-4,6-diphenylpyrimidine typically involves the reaction of 3,5-diphenylpyrazole with 4,6-diphenylpyrimidine under specific conditions. One common method includes the use of a suitable base and solvent to facilitate the reaction. For example, a mixture of 3,5-diphenylpyrazole and 4,6-diphenylpyrimidine in ethanol with a catalytic amount of glacial acetic acid can be refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Diphenylpyrazol-1-yl)-4,6-diphenylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3,5-Diphenylpyrazol-1-yl)-4,6-diphenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Diphenylpyrazol-1-yl)-4,6-diphenylpyrimidine is unique due to its combined pyrazole and pyrimidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3,5-diphenylpyrazol-1-yl)-4,6-diphenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22N4/c1-5-13-23(14-6-1)27-21-28(24-15-7-2-8-16-24)33-31(32-27)35-30(26-19-11-4-12-20-26)22-29(34-35)25-17-9-3-10-18-25/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDHYAMRQDODDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367184
Record name 2-(3,5-diphenylpyrazol-1-yl)-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416879-44-2
Record name 2-(3,5-diphenylpyrazol-1-yl)-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Diphenylpyrazol-1-yl)-4,6-diphenylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-(3,5-Diphenylpyrazol-1-yl)-4,6-diphenylpyrimidine
Reactant of Route 3
Reactant of Route 3
2-(3,5-Diphenylpyrazol-1-yl)-4,6-diphenylpyrimidine
Reactant of Route 4
Reactant of Route 4
2-(3,5-Diphenylpyrazol-1-yl)-4,6-diphenylpyrimidine
Reactant of Route 5
Reactant of Route 5
2-(3,5-Diphenylpyrazol-1-yl)-4,6-diphenylpyrimidine
Reactant of Route 6
Reactant of Route 6
2-(3,5-Diphenylpyrazol-1-yl)-4,6-diphenylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.